molecular formula C21H22N4O2 B7535276 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea

1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea

Cat. No. B7535276
M. Wt: 362.4 g/mol
InChI Key: NRDJHCKFFAKDJO-UHFFFAOYSA-N
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Description

1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea, also known as BE-3-2-2, is a synthetic compound that belongs to the class of phenylurea derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its unique molecular structure and pharmacological properties.

Scientific Research Applications

1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Several research studies have reported the anti-tumor activity of this compound in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has been reported to inhibit the activity of tyrosine kinases, which are involved in cell signaling and growth. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, it has been reported to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is its relatively simple synthesis method, which makes it easy to obtain in large quantities for lab experiments. It has also been reported to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea. One area of research is to further investigate its mechanism of action and identify the specific targets involved in its anti-tumor activity. Another area of research is to optimize the synthesis method to improve yield and purity. Additionally, there is a need to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Overall, this compound is a promising compound with potential applications in the field of medicinal chemistry, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea involves the reaction of 2-methyl-4-pyrimidin-2-ol with benzyl isocyanate in the presence of ethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound has been reported in several research articles and has been optimized to improve yield and purity.

properties

IUPAC Name

1-benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-3-25(15-17-8-5-4-6-9-17)21(26)24-19-11-10-18(14-16(19)2)27-20-22-12-7-13-23-20/h4-14H,3,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDJHCKFFAKDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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